N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide
Overview
Description
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide typically involves halogenation and amide formation reactions. One common method involves the bromination of 4-fluoroaniline to obtain 2-bromo-4-fluoroaniline, which is then reacted with 4-fluorobenzoyl chloride to form the desired benzamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amide coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired compound specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-fluorophenyl)benzenesulfonamide
- 2-Bromo-N-(2-bromo-4-fluorophenyl)benzenesulfonamide
- N-(2-bromo-4-fluorophenyl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications .
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRGITAFXTWYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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